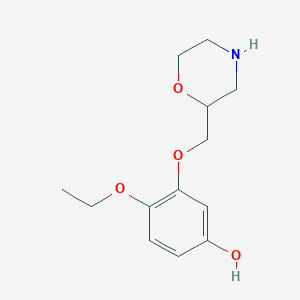

5-Hydroxyviloxazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

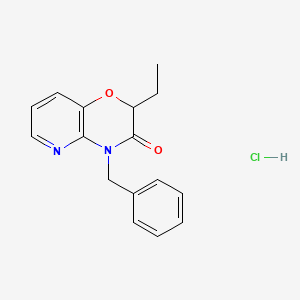

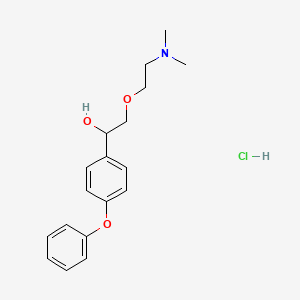

5-Hydroxyviloxazine is a metabolite of viloxazine, a selective norepinephrine reuptake inhibitor. Viloxazine has been used as an antidepressant and more recently for the treatment of attention deficit hyperactivity disorder (ADHD) in both children and adults . The compound this compound is formed through the hydroxylation of viloxazine by the enzyme CYP2D6 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxyviloxazine involves the hydroxylation of viloxazine. This reaction is mediated by the enzyme CYP2D6, which introduces a hydroxyl group at the 5-position of the viloxazine molecule . The reaction conditions typically involve the use of a suitable solvent and controlled temperature to facilitate the enzymatic activity.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where viloxazine is exposed to CYP2D6 under optimized conditions to maximize yield. The product is then purified using standard techniques such as crystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

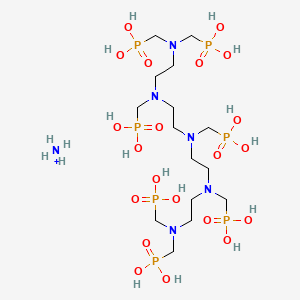

5-Hydroxyviloxazine primarily undergoes glucuronidation, a reaction where a glucuronic acid molecule is added to the hydroxyl group. This reaction is catalyzed by the enzymes UDP-glucuronosyltransferase 1A9 and UDP-glucuronosyltransferase 2B15 .

Common Reagents and Conditions

The glucuronidation reaction typically requires the presence of UDP-glucuronic acid as a co-substrate and the appropriate glucuronosyltransferase enzymes. The reaction is carried out under physiological conditions, usually at a pH of around 7.4 and a temperature of 37°C .

Major Products

The major product of the glucuronidation reaction is this compound glucuronide . This metabolite is more water-soluble than the parent compound and is excreted in the urine.

Aplicaciones Científicas De Investigación

5-Hydroxyviloxazine has several applications in scientific research:

Mecanismo De Acción

5-Hydroxyviloxazine exerts its effects primarily through its interaction with the norepinephrine transporter. By inhibiting the reuptake of norepinephrine, it increases the concentration of this neurotransmitter in the synaptic cleft, enhancing noradrenergic signaling . This mechanism is similar to that of viloxazine, although the specific contributions of this compound to the overall pharmacological profile of viloxazine are still under investigation .

Comparación Con Compuestos Similares

Similar Compounds

Viloxazine: The parent compound from which 5-Hydroxyviloxazine is derived.

Atomoxetine: Another selective norepinephrine reuptake inhibitor used in the treatment of ADHD.

Methylphenidate: A stimulant that also increases norepinephrine levels but through a different mechanism.

Uniqueness

This compound is unique in its specific metabolic pathway and its role as a major metabolite of viloxazine. Unlike atomoxetine and methylphenidate, which are primarily used as active drugs, this compound is a metabolite that provides insights into the metabolism and pharmacokinetics of viloxazine .

Propiedades

Número CAS |

56305-63-6 |

|---|---|

Fórmula molecular |

C13H19NO4 |

Peso molecular |

253.29 g/mol |

Nombre IUPAC |

4-ethoxy-3-(morpholin-2-ylmethoxy)phenol |

InChI |

InChI=1S/C13H19NO4/c1-2-16-12-4-3-10(15)7-13(12)18-9-11-8-14-5-6-17-11/h3-4,7,11,14-15H,2,5-6,8-9H2,1H3 |

Clave InChI |

FEYUBZHHEOUPRV-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=C(C=C(C=C1)O)OCC2CNCCO2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide](/img/structure/B12724904.png)

![3,34,40-triazapentadecacyclo[34.23.0.02,18.04,17.05,14.07,12.019,35.020,33.023,32.025,30.038,58.039,55.041,54.042,51.044,49]nonapentaconta-1,4(17),5(14),7,9,11,15,18,20(33),21,23(32),25,27,29,35,38(58),39(55),41(54),42(51),44,46,48,52,56-tetracosaene-6,13,24,31,37,43,50,59-octone](/img/structure/B12724946.png)